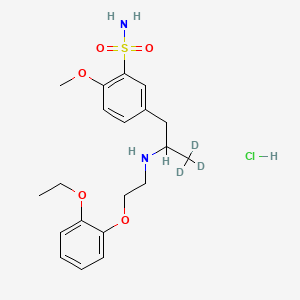

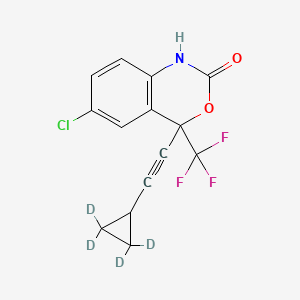

(E)-3-Hydroxy Tamoxifen-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

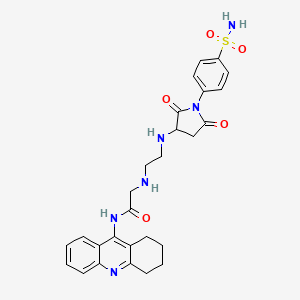

(E)-3-Hidroxi Tamoxifeno-d5 es un derivado deuterado de (E)-3-Hidroxi Tamoxifeno, un modulador selectivo del receptor de estrógeno. Este compuesto se utiliza principalmente en la investigación científica para estudiar el metabolismo y la farmacocinética del tamoxifeno, un fármaco ampliamente utilizado en el tratamiento del cáncer de mama con receptor de estrógeno positivo. Los átomos de deuterio en (E)-3-Hidroxi Tamoxifeno-d5 lo convierten en una herramienta valiosa en los estudios de espectrometría de masas debido a su distintiva firma isotópica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (E)-3-Hidroxi Tamoxifeno-d5 normalmente implica la deuteración de (E)-3-Hidroxi Tamoxifeno. Este proceso se puede lograr a través de varios métodos, que incluyen:

Intercambio de hidrógeno-deuterio: Este método implica el intercambio de átomos de hidrógeno en (E)-3-Hidroxi Tamoxifeno con átomos de deuterio utilizando gas deuterio o disolventes deuterados en condiciones específicas.

Reactivos deuterados: Otro enfoque es utilizar reactivos deuterados en la síntesis de (E)-3-Hidroxi Tamoxifeno. Por ejemplo, se puede utilizar fenol deuterado en la reacción con intermediarios de tamoxifeno para introducir átomos de deuterio en posiciones específicas.

Métodos de producción industrial

La producción industrial de (E)-3-Hidroxi Tamoxifeno-d5 implica procesos de deuteración a gran escala. Estos procesos se optimizan para un alto rendimiento y pureza, utilizando a menudo sistemas catalíticos avanzados y disolventes deuterados. La producción se lleva a cabo en condiciones controladas para garantizar la incorporación selectiva de átomos de deuterio.

Análisis De Reacciones Químicas

Tipos de reacciones

(E)-3-Hidroxi Tamoxifeno-d5 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en (E)-3-Hidroxi Tamoxifeno-d5 se puede oxidar para formar cetonas o aldehídos.

Reducción: El compuesto puede sufrir reacciones de reducción para formar alcoholes u otros derivados reducidos.

Sustitución: Los anillos aromáticos en (E)-3-Hidroxi Tamoxifeno-d5 pueden participar en reacciones de sustitución electrófila y nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio, el hidruro de aluminio y litio y la hidrogenación catalítica se utilizan comúnmente.

Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se utilizan en diversas condiciones para lograr reacciones de sustitución.

Principales productos formados

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes u otros derivados reducidos.

Sustitución: Formación de compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

(E)-3-Hidroxi Tamoxifeno-d5 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Química: Se utiliza como un estándar de referencia en espectrometría de masas para estudiar el metabolismo y la degradación del tamoxifeno.

Biología: Se emplea en estudios que investigan las vías biológicas y las interacciones del tamoxifeno y sus metabolitos.

Medicina: Se utiliza en estudios farmacocinéticos para comprender la distribución, el metabolismo y la excreción del tamoxifeno en el cuerpo.

Industria: Se aplica en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a los receptores de estrógeno.

Mecanismo De Acción

(E)-3-Hidroxi Tamoxifeno-d5 ejerce sus efectos modulando los receptores de estrógeno. Se une a los receptores de estrógeno, inhibiendo el crecimiento y la proliferación de las células positivas para el receptor de estrógeno. Los átomos de deuterio en (E)-3-Hidroxi Tamoxifeno-d5 no alteran significativamente su mecanismo de acción en comparación con (E)-3-Hidroxi Tamoxifeno. Los principales objetivos moleculares incluyen el receptor de estrógeno alfa y beta, y las vías involucradas están relacionadas con la regulación de la expresión genética y el control del ciclo celular.

Comparación Con Compuestos Similares

Compuestos similares

(E)-3-Hidroxi Tamoxifeno: La forma no deuterada de (E)-3-Hidroxi Tamoxifeno-d5.

Tamoxifeno: El compuesto principal utilizado en el tratamiento del cáncer de mama.

4-Hidroxi Tamoxifeno: Otro metabolito del tamoxifeno con actividad biológica similar.

Singularidad

(E)-3-Hidroxi Tamoxifeno-d5 es único debido a la presencia de átomos de deuterio, que brindan ventajas distintas en los estudios de espectrometría de masas. El etiquetado de deuterio permite un seguimiento y cuantificación precisos del compuesto en sistemas biológicos, lo que lo convierte en una herramienta valiosa en la investigación farmacocinética y metabólica.

Propiedades

Fórmula molecular |

C26H29NO2 |

|---|---|

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

3-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25-/i1D3,4D2 |

Clave InChI |

ZQZFYGIXNQKOAV-FUYVPVGLSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/C2=CC(=CC=C2)O)/C3=CC=CC=C3 |

SMILES canónico |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)